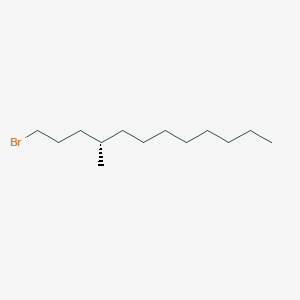

(4S)-1-Bromo-4-methyldodecane

Description

Significance of Chiral Alkyl Halides as Versatile Synthetic Intermediates

Chiral alkyl halides are organic compounds containing a halogen atom bonded to a stereogenic carbon center. Their utility in synthesis stems from the carbon-halogen bond, which is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The halogen atom also serves as a good leaving group, facilitating a wide range of substitution and elimination reactions.

These molecules are pivotal in constructing complex carbon skeletons through reactions such as:

Nucleophilic Substitution (SN2): This reaction allows for the introduction of a wide variety of functional groups with inversion of stereochemistry, providing a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule.

Grignard Reagent Formation: Alkyl halides react with magnesium to form organomagnesium compounds (Grignard reagents), which are potent carbon nucleophiles used to form new carbon-carbon bonds.

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., palladium, nickel, copper), chiral alkyl halides can be coupled with a diverse array of organometallic reagents, enabling the formation of complex molecular architectures.

The stereochemical integrity of the chiral center is often crucial for the biological activity of the target molecule, making the use of enantiomerically pure alkyl halides essential in many synthetic campaigns. sioc-journal.cnresearchgate.net Methyl-branched structures, in particular, are common motifs in a variety of natural products, and chiral alkyl halides provide a reliable route to their synthesis. sioc-journal.cnresearchgate.netrsc.org

Overview of Long-Chain Dodecane (B42187) Derivatives in Chemical Research

Dodecane, a twelve-carbon saturated hydrocarbon, and its derivatives are significant in several areas of chemical research and industry. The long alkyl chain imparts specific physical properties, such as hydrophobicity and, in some cases, surfactant-like behavior.

Long-chain dodecane derivatives find application as:

Surfactants and Detergents: The hydrophobic dodecyl chain combined with a hydrophilic headgroup is a common structural feature of many cleaning agents.

Fuel Surrogates: n-Dodecane is studied as a surrogate for jet fuel to understand and model combustion processes.

Pheromone Components: Many insect pheromones are long-chain hydrocarbons or their functionalized derivatives. These compounds are crucial for chemical communication and are used in pest management strategies. sioc-journal.cnpnas.org The specific stereochemistry of methyl branches along the chain is often critical for biological activity. researchgate.netpnas.org

The introduction of a chiral center, as in (4S)-1-Bromo-4-methyldodecane, adds a layer of complexity and potential for highly specific molecular recognition, which is particularly relevant in the context of biologically active molecules like pheromones.

Research Rationale and Scope for this compound

While specific research literature on this compound is not abundant, a strong rationale for its investigation can be constructed based on the established roles of similar molecules. The primary motivation for the synthesis and study of this compound lies in its potential as a chiral building block for the synthesis of complex natural products and biologically active molecules.

Key Research Interests:

Insect Pheromone Synthesis: Many insects utilize long-chain, methyl-branched hydrocarbons as contact or sex pheromones. sioc-journal.cnresearchgate.netpnas.org The specific stereochemistry of these branches is often critical for eliciting a behavioral response. This compound represents a key fragment for the synthesis of pheromones that contain a methyl group at the C4 position with (S) stereochemistry. The bromo functionality allows for coupling with other synthetic fragments to construct the full carbon skeleton of the target pheromone.

Probing Biological Systems: The synthesis of enantiomerically pure compounds like this compound and its derivatives allows for the precise investigation of stereochemistry-activity relationships in biological systems. By comparing the biological effects of different stereoisomers, researchers can gain insights into the nature of receptor binding sites and enzymatic processes.

Development of Novel Synthetic Methodologies: The synthesis of a specific chiral molecule can drive the development of new and improved enantioselective synthetic methods. Establishing an efficient and scalable synthesis for this compound would contribute to the broader field of asymmetric synthesis.

The scope of research on this compound would therefore encompass its enantioselective synthesis, its purification and characterization, and its utilization as a key intermediate in the total synthesis of target molecules, particularly insect pheromones.

Detailed Research Findings

Given the limited direct research on this compound, this section presents a plausible and scientifically grounded approach to its synthesis and predicted properties based on established chemical principles and data from analogous compounds.

Plausible Synthetic Route

An efficient enantioselective synthesis could commence from a readily available chiral starting material, such as (S)-citronellol. The following table outlines a potential synthetic pathway.

| Step | Transformation | Reagents and Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Oxidative Cleavage | O3, CH2Cl2, -78 °C; then Me2S | (S)-3,7-Dimethyl-6-oxohexanal | Ozonolysis cleaves the double bond to yield a dialdehyde. |

| 2 | Wittig Reaction | Ph3P=CH(CH2)4CH3, THF | (4S,8E)-4-Methyldodec-8-enal | Chain extension to form the dodecane backbone. |

| 3 | Reduction of Aldehyde | NaBH4, MeOH | (4S,8E)-4-Methyldodec-8-en-1-ol | Selective reduction of the aldehyde to a primary alcohol. |

| 4 | Hydrogenation | H2, Pd/C, EtOH | (4S)-4-Methyldodecan-1-ol | Saturation of the double bond to give the final carbon skeleton. |

| 5 | Bromination | PBr3, Et2O or CBr4, PPh3 | This compound | Conversion of the primary alcohol to the target bromoalkane with retention of stereochemistry at the C4 position. nih.gov |

Predicted Physicochemical Properties

The physical properties of this compound can be estimated based on trends observed for similar long-chain alkanes and bromoalkanes. vedantu.comck12.orgbyjus.comlibretexts.orgchemguide.co.uk

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Formula | C13H27Br | Based on structure |

| Molecular Weight | 263.26 g/mol | Calculated from atomic weights |

| Appearance | Colorless liquid | Typical for bromoalkanes of this size. ck12.org |

| Boiling Point | ~270-280 °C | Higher than the corresponding alkane (dodecane, b.p. 216 °C) due to increased molecular weight and polarity. vedantu.comck12.org |

| Density | ~1.0 g/mL | Bromoalkanes are generally denser than their corresponding alkanes and often denser than water. vedantu.com |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, hexane) | The long hydrocarbon chain makes the molecule nonpolar. chemguide.co.uk |

Predicted Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

|---|---|

| 1H NMR | - Multiplet around 3.4 ppm (-CH2Br)

|

| 13C NMR | - Signal around 33-35 ppm (-CH2Br)

|

| IR Spectroscopy | - C-H stretching vibrations around 2850-2960 cm-1 |

| Mass Spectrometry | - Molecular ion peak (M+) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound.

|

Structure

2D Structure

3D Structure

Properties

CAS No. |

67214-66-8 |

|---|---|

Molecular Formula |

C13H27Br |

Molecular Weight |

263.26 g/mol |

IUPAC Name |

(4S)-1-bromo-4-methyldodecane |

InChI |

InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

JRMLZJVSKZRTDK-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)CCCBr |

Canonical SMILES |

CCCCCCCCC(C)CCCBr |

Origin of Product |

United States |

Enantioselective Synthetic Strategies for 4s 1 Bromo 4 Methyldodecane

Stereocontrolled Construction of the Chiral Center at C4

The primary challenge in synthesizing (4S)-1-Bromo-4-methyldodecane lies in establishing the desired (S)-configuration at the C4 stereocenter. Several asymmetric methodologies have been developed to achieve this with high enantioselectivity.

Asymmetric Alkylation and Halogenation Methodologies

Asymmetric alkylation is a powerful tool for creating chiral centers. numberanalytics.com In the context of synthesizing this compound, this could involve the enantioselective alkylation of a prochiral enolate. While direct literature on the asymmetric alkylation to form this specific compound is scarce, the general principles can be applied. For instance, the alkylation of a chiral enolate derived from a ketone or ester with an appropriate alkyl halide can proceed with high diastereoselectivity. Subsequent transformations would then be required to convert the resulting product into the target molecule.

Radical halogenation of alkanes can also be a route to chiral alkyl halides, though controlling regioselectivity and stereoselectivity can be challenging. organicchemistrytutor.com Bromination is generally more regioselective than chlorination, favoring the formation of tertiary alkyl bromides. reddit.commasterorganicchemistry.com However, achieving high enantioselectivity in radical halogenation typically requires a chiral catalyst or a substrate with a directing group.

Chiral Auxiliary-Mediated Approaches to Alkyl Halides

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This is a widely used and reliable strategy in asymmetric synthesis. williams.edu For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be used to control the stereochemistry of an alkylation reaction. researchgate.netnih.gov

A general approach would involve the acylation of a chiral auxiliary with a suitable carboxylic acid, followed by diastereoselective alkylation of the resulting enolate. For example, dodecanoic acid could be coupled to an Evans oxazolidinone, and the subsequent enolate could be methylated. The chiral auxiliary then directs the incoming methyl group to establish the (S)-configuration at C4. After the alkylation step, the auxiliary can be cleaved to yield the chiral carboxylic acid, which can then be converted to the target bromoalkane.

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis

| Feature | Description |

| Principle | Temporary incorporation of a chiral molecule to control stereochemistry. numberanalytics.com |

| Common Auxiliaries | Evans oxazolidinones, pseudoephedrine, SAMP/RAMP hydrazones. wikipedia.org |

| Key Steps | Attachment of auxiliary, diastereoselective reaction, removal of auxiliary. numberanalytics.com |

| Advantages | High stereoselectivity, predictable outcomes, broad substrate scope. williams.edu |

| Disadvantages | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. |

Chemoenzymatic and Biocatalytic Routes to Chiral Dodecane (B42187) Derivatives

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. rsc.orgunipd.it Enzymes, such as lipases and transaminases, can catalyze reactions with high enantioselectivity under mild conditions. mdpi.comresearchgate.net

For the synthesis of this compound, a key intermediate could be a chiral alcohol obtained through the enzymatic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be converted to the target bromoalkane.

Another approach is the asymmetric reduction of a ketone using a biocatalyst to produce a chiral alcohol with high enantiomeric excess. Furthermore, the enantioselective hydration of an alkene, catalyzed by an evolved styrene (B11656) hydratase, can produce chiral alcohols from readily available starting materials. wiley.comnih.gov

Table 2: Examples of Biocatalytic Reactions for Chiral Synthesis

| Enzyme Class | Reaction Type | Application |

| Lipases | Kinetic resolution of alcohols/amines | Enantioselective acylation. unipd.it |

| Transaminases | Asymmetric amination of ketones | Synthesis of chiral amines. rsc.org |

| Hydratases | Enantioselective hydration of alkenes | Synthesis of chiral alcohols. wiley.comnih.gov |

| Ene-reductases | Asymmetric reduction of C=C bonds | Synthesis of chiral alkanes. researchgate.net |

Regioselective Bromination at C1 and Hydrocarbon Chain Elongation Techniques

Once the chiral center at C4 is established, the synthesis requires the regioselective introduction of a bromine atom at the C1 position.

Hydrobromination of Unsaturated Precursors with Stereochemical Control

The hydrobromination of a terminal alkene is a common method for preparing primary alkyl bromides. To ensure regioselectivity for the anti-Markovnikov product (bromine at C1), the reaction is typically carried out in the presence of peroxides, proceeding via a radical mechanism. If the precursor is a chiral alkene, the stereocenter at C4 should remain unaffected during this process.

Alternatively, asymmetric hydroboration of a terminal alkene followed by halogenation can provide a route to the desired 1-bromoalkane. acs.org The hydroboration step can be performed enantioselectively using a chiral borane (B79455) reagent, and subsequent treatment with bromine and a base would yield the bromoalkane.

Conversion of Alcohols to Bromoalkanes with Retention or Inversion of Configuration

A common and effective method for converting a primary alcohol to a bromoalkane is through the use of reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (the Appel reaction). researchgate.net

The reaction of a primary alcohol with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in inversion of configuration if the alcohol is chiral at the reaction center. masterorganicchemistry.com However, for a primary alcohol where the stereocenter is not at the carbinol carbon, the reaction proceeds without affecting the existing stereocenter. libretexts.orgmasterorganicchemistry.com

Table 3: Reagents for the Conversion of Alcohols to Bromoalkanes

| Reagent | Mechanism (for primary alcohols) | Stereochemical Outcome at Reaction Center |

| PBr₃ | Sₙ2 | Inversion. masterorganicchemistry.com |

| SOCl₂ with pyridine | Sₙ2 | Inversion. libretexts.org |

| SOCl₂ in ether | Sₙi | Retention. scribd.com |

| CBr₄ / PPh₃ | Sₙ2-like | Inversion. researchgate.net |

| HBr | Sₙ2 | Inversion. adichemistry.com |

The synthesis of this compound can be approached from (S)-4-methyldodecanoic acid, which in turn can be synthesized from chiral precursors like (S)-3-hydroxy-2-methylpropionate. researchgate.net The carboxylic acid can be reduced to the corresponding alcohol, (4S)-4-methyldodecan-1-ol. Subsequent bromination of this alcohol using a reagent like PBr₃ would yield the target compound, this compound, with the stereochemistry at C4 preserved.

Olefin Metathesis and Stereoselective Cross-Coupling Reactions in Dodecane Synthesis

The construction of the C12 backbone of this compound requires methods that can build carbon chains with precision. Olefin metathesis and stereoselective cross-coupling are two powerful, modern strategies that can be synergistically applied to achieve this goal, particularly in the synthesis of long-chain chiral molecules like insect pheromones. google.comrsc.org

Olefin Metathesis: Olefin metathesis is a Nobel Prize-winning reaction that reorganizes carbon-carbon double bonds, catalyzed most famously by ruthenium (Grubbs-type) and molybdenum (Schrock-type) complexes. researchgate.net Cross-metathesis (CM), the reaction between two different alkenes, is exceptionally useful for building long-chain functionalized olefins from smaller, readily available starting materials. organic-chemistry.org For instance, a shorter terminal alkene can be coupled with a functionalized olefin partner to construct a specific chain length. beilstein-journals.orgmdpi.com In the context of dodecane synthesis, a CM reaction could efficiently couple two smaller olefin fragments to form a C12 backbone. mdpi.com The reaction is driven by the release of a volatile byproduct, typically ethylene, which shifts the equilibrium toward the desired product. wiley.com Furthermore, asymmetric versions of these reactions, such as asymmetric ring-closing metathesis (ARCM) and asymmetric ring-opening/cross-metathesis (AROM/CM), utilize chiral catalysts to establish stereocenters with high enantioselectivity. wiley.comuwindsor.capnas.org

Stereoselective Cross-Coupling: Once an appropriate alkene backbone is formed, stereoselective cross-coupling reactions are employed to introduce the chiral methyl group at the C4 position. Palladium- and nickel-catalyzed cross-coupling reactions have become routine for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. rsc.org Stereospecific cross-coupling reactions, in particular, use enantioenriched organometallic nucleophiles (e.g., alkylboron or alkyltin reagents) that react with an electrophile while preserving the stereochemistry of the nucleophile. rsc.orgnih.govnih.govrsc.org This allows for the reliable and predictable generation of new stereogenic centers. rsc.org

A hypothetical strategy for synthesizing the dodecane core could involve the cross-metathesis of 1-butene (B85601) and 1-decene (B1663960) to form dodec-4-ene. Subsequent functionalization and stereoselective methylation via a nickel- or palladium-catalyzed coupling with a chiral organometallic reagent would establish the (4S) stereocenter. Alternatively, a convergent approach could involve coupling two smaller chiral fragments, themselves prepared using asymmetric methods, via a cross-coupling reaction. For example, a chiral Grignard reagent derived from (S)-(+)-1-bromo-2-methylbutane has been used in coupling reactions to create chiral centers in long-chain alkanes. rsc.orgmdpi.com

Emerging Advanced Methodologies for Chiral Alkyl Halide Preparation

The direct, enantioselective synthesis of chiral alkyl halides from prochiral or racemic precursors is a significant challenge in organic chemistry. Several advanced methodologies have emerged that offer novel solutions for preparing compounds like this compound. These methods provide access to chiral building blocks that are valuable in pharmaceutical and materials science. nih.govnih.gov

Enzymatic Halogenation

Nature has evolved halogenase enzymes that can install halogen atoms onto organic molecules with remarkable regio- and stereoselectivity under mild, aqueous conditions. nih.govrsc.orgnih.gov This "green chemistry" approach avoids the harsh reagents often used in traditional halogenation. The two main classes of oxidative halogenases relevant to this synthesis are flavin-dependent halogenases (FDHs) and non-heme iron-dependent halogenases.

Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to generate a reactive halogenating species. rsc.orgmdpi.com They are particularly effective for halogenating electron-rich aromatic substrates like tryptophan but have been engineered to accept other molecules. mdpi.comacs.org Engineering efforts have successfully altered the regioselectivity of these enzymes, demonstrating their potential for creating tailored biocatalysts. mdpi.com

Non-heme Iron-Dependent Halogenases: This class of enzymes is capable of the challenging task of halogenating unactivated sp³ C-H bonds. nih.gov They utilize a high-valent iron-oxo intermediate to abstract a hydrogen atom, creating a substrate radical that then reacts with a halide. nih.gov This mechanism allows for the functionalization of remote, unactivated carbon centers, a transformation that is extremely difficult to achieve with conventional chemical methods. nih.gov The application of these enzymes could, in principle, allow for the direct, stereoselective bromination of a 4-methyldodecane (B1583587) precursor at the C1 position.

Table 1: Examples of Enzymatic Halogenation Reactions

| Enzyme Class | Typical Substrate | Halogen Source | Key Features | Reference |

|---|---|---|---|---|

| Flavin-Dependent (e.g., RebH) | Tryptophan | Cl⁻, Br⁻ | High regioselectivity on aromatic rings; requires FADH₂ and O₂. | mdpi.com |

| Non-heme Iron-Dependent | Aliphatic C-H bonds | Cl⁻, Br⁻ | Radical-based mechanism; functionalizes unactivated sp³ carbons. | nih.gov |

| Vanadium Haloperoxidase | Electron-rich aromatics, alkenes | Cl⁻, Br⁻, I⁻ | Requires H₂O₂; often lacks high regioselectivity. | acs.org |

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.org This strategy is highly effective for the enantioselective preparation of chiral alkyl halides through dual catalytic systems, where a photocatalyst is paired with a chiral catalyst.

A common approach involves the single-electron reduction of a racemic alkyl halide (e.g., an α-bromo ketone) to generate a prochiral radical. researchgate.netd-nb.info This radical is then captured by another species in a reaction whose stereochemical outcome is controlled by a separate chiral catalyst, such as a chiral phosphoric acid. researchgate.netd-nb.info This process, known as enantioconvergent substitution, allows for the synthesis of a single enantiomer product from a racemic starting material. d-nb.info Dual nickel/photoredox catalysis systems have also been developed for the highly selective cross-coupling of two different alkyl halides, such as racemic α-chloroboronates and unactivated alkyl iodides, to furnish chiral products. acs.org These methods tolerate a wide variety of functional groups and can be used for the late-stage functionalization of complex molecules. chemrxiv.orgmdpi.com

Table 2: Examples of Photoredox-Catalyzed Reactions for Chiral C-X Bond Formation

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Enantioconvergent Substitution | Photocatalyst (e.g., Ir or Ru complex) + Chiral Phosphoric Acid | Racemic α-bromoketones + N-aryl amino acids | Forms β-amino ketones with excellent enantioselectivity. | researchgate.netd-nb.info |

| Enantioselective Reductive Cross-Coupling | Dual Nickel/Photoredox Catalysis | Racemic α-chloroboronates + Unactivated alkyl iodides | Creates versatile chiral secondary alkyl boronic esters. | acs.org |

| Enantioselective α-Alkylation | Photocatalyst + Chiral Amine (Enamine catalysis) | Aldehydes + Alkyl Bromides | Generates α-chiral aldehydes under mild conditions. | beilstein-journals.org |

Nickel-Catalyzed Enantioselective Cross-Coupling

While palladium catalysis is well-established, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for reactions involving C(sp³) electrophiles. nih.gov Nickel catalysts can effectively activate challenging substrates and participate in reductive cross-coupling reactions that join two electrophiles in the presence of a stoichiometric reductant (e.g., Mn⁰ or Zn). nih.govrsc.org

Enantioselective variants of these reactions often use chiral ligands, such as bis(oxazoline) (BOX) or phosphine (B1218219) ligands, to control the stereochemistry. nih.govrsc.org These methods are advantageous as they proceed under mild, often non-basic conditions, which preserves the stereochemical integrity of the products. nih.gov Nickel-hydride (Ni-H) catalyzed reactions represent a significant advance, enabling the enantioselective cross-coupling of non-activated alkyl halides with partners like alkenyl boronates. chemrxiv.org In such a mechanism, the chiral Ni-H species inserts into the alkene to form a chiral nickel-alkyl intermediate, which then couples with the alkyl halide, creating a new stereocenter with high enantioselectivity. chemrxiv.org These methods have been successfully applied to the functionalization of derivatives of natural products and drugs. chemrxiv.org

Table 3: Examples of Nickel-Catalyzed Enantioselective Cross-Coupling

| Reaction Type | Chiral Ligand Type | Coupling Partners | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Cross-Coupling | Bis(oxazoline) (BOX) | Benzylic chlorides + Acyl chlorides | α-Aryl Ketones | First highly enantioselective Ni-catalyzed RCC. | nih.gov |

| Reductive Cross-Coupling | BiOX Ligand | α-Chloroesters + Aryl iodides | α-Aryl Esters | Good yields and enantioselectivities for pharmaceutically relevant building blocks. | rsc.org |

| Ni-H Catalyzed Coupling | Pyridine-oxazoline | Alkenyl boronates + Non-activated alkyl iodides | Chiral Alkyl Boronates | Broad scope and high functional group tolerance. | chemrxiv.org |

Mechanistic Investigations of Reactions Involving 4s 1 Bromo 4 Methyldodecane

Nucleophilic Substitution Reactions (SN1 and SN2)

(4S)-1-Bromo-4-methyldodecane can undergo nucleophilic substitution through both SN1 and SN2 pathways, with the predominant mechanism being dictated by the specific reaction conditions. smolecule.com

Stereochemical Outcomes and Walden Inversion in SN2 Processes

The SN2 reaction is stereospecific, meaning that different stereoisomers of the reactant will yield different stereoisomers of the product. libretexts.org In the case of this compound, an SN2 reaction proceeds with a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. byjus.com This phenomenon is known as Walden inversion. masterorganicchemistry.comyoutube.com The nucleophile approaches the electrophilic carbon from the side opposite to the bromine leaving group. byjus.comquora.com This backside attack results in a product where the new substituent is in the opposite stereochemical position to the original leaving group. byjus.com For instance, if this compound reacts with a nucleophile via an SN2 mechanism, the product will have the (R) configuration at the C4 chiral center. libretexts.orgyoutube.com This complete inversion of stereochemistry is a hallmark of the SN2 mechanism. byjus.comyoutube.com

Influence of Substrate Structure on SN2 Reaction Rates and Selectivity

The rate of SN2 reactions is highly sensitive to the structure of the alkyl halide substrate, particularly to steric hindrance around the reaction center. libretexts.orgunizin.org For this compound, while the bromine is attached to a primary carbon, the presence of a methyl group at the C4 position introduces some steric bulk. Generally, SN2 reactivity follows the order: methyl > primary > secondary > tertiary. masterorganicchemistry.comunizin.org Increased branching near the reaction site slows down the reaction rate by sterically hindering the approach of the nucleophile. libretexts.orgflashcards.world Even branching at a carbon adjacent to the reacting carbon can significantly decrease the reaction rate. unizin.orgmsu.edu Therefore, the reaction rate of this compound in an SN2 reaction would be expected to be slower than that of a simple, unbranched primary alkyl bromide like 1-bromododecane.

| Substrate | Relative Rate |

|---|---|

| Methyl Bromide | ~30 |

| Ethyl Bromide (Primary) | 1 |

| Isopropyl Bromide (Secondary) | ~0.025 |

| tert-Butyl Bromide (Tertiary) | ~0 |

This table illustrates the general trend of SN2 reactivity with varying substrate structures. The values are approximate and can vary with specific reaction conditions.

Carbocation Stability and Rearrangements in SN1 Pathways

In contrast to the SN2 mechanism, the SN1 reaction proceeds through a carbocation intermediate. flashcards.worldbyjus.com The rate of an SN1 reaction is primarily determined by the stability of this carbocation. flashcards.world The stability of carbocations follows the order: tertiary > secondary > primary. flashcards.world For this compound, the initial carbocation formed upon departure of the bromide ion would be a primary carbocation, which is relatively unstable. flashcards.world

However, carbocations are prone to rearrangement to form more stable intermediates. masterorganicchemistry.com In the case of the carbocation derived from this compound, a 1,2-hydride shift can occur. libretexts.org This involves the migration of a hydrogen atom with its bonding electrons from the adjacent carbon (C2) to the positively charged carbon (C1), resulting in the formation of a more stable secondary carbocation. masterorganicchemistry.comlibretexts.org This rearrangement is a thermodynamically favorable process. libretexts.org The subsequent attack by a nucleophile can then occur at this rearranged carbocation, leading to a mixture of products. vaia.comyoutube.com

Role of Bromide as a Leaving Group in Alkyl Halide Reactivity

The nature of the leaving group is a critical factor in both SN1 and SN2 reactions. A good leaving group is a species that is stable on its own, typically a weak base. uoanbar.edu.iq The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order: R-I > R-Br > R-Cl > R-F. msu.eduquora.com This trend is attributed to both the carbon-halogen bond strength and the stability of the resulting halide ion. msu.eduquora.com The C-Br bond is weaker than the C-Cl and C-F bonds, and the bromide ion (Br⁻) is a relatively stable, weak base. quora.com This makes bromide a good leaving group, facilitating both SN1 and SN2 reactions of this compound. pearson.com

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. smolecule.comjove.com These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. iitk.ac.in

The E1 mechanism, like the SN1 mechanism, involves the formation of a carbocation intermediate. iitk.ac.in Therefore, it is favored by the same conditions that favor SN1 reactions, such as the use of a weak base and a polar protic solvent. iitk.ac.incutm.ac.in

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. jove.com This mechanism is favored by strong, bulky bases. pressbooks.pub

Regioselectivity and Zaitsev's Rule in Dodecane-based Eliminations

Elimination reactions of alkyl halides, such as this compound, can often yield a mixture of alkene products, making the study of regioselectivity crucial. Zaitsev's rule is a guiding principle in predicting the major product in many elimination reactions. The rule states that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.comlibretexts.org

In the context of a dodecane-based system like this compound, a primary alkyl halide, elimination reactions (specifically E2 reactions) compete with substitution reactions. For primary haloalkanes, substitution is generally the major reaction pathway. chemguide.co.uklibretexts.org However, when elimination does occur, Zaitsev's rule predicts the formation of the more substituted alkene. For this compound, elimination would involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon. This can lead to the formation of different constitutional isomers of methyldodec-1-ene. chemistrysteps.comlibretexts.org

The stability of the resulting alkene is the driving force behind Zaitsev's rule. More substituted alkenes are more stable due to factors like hyperconjugation. iitk.ac.in However, the regioselectivity of elimination reactions can be influenced by several factors, including the nature of the base. Sterically hindered bases, for example, may favor the formation of the less substituted alkene (the Hofmann product) due to steric hindrance. chemistrysteps.com

The following table illustrates the potential regioisomeric products from the elimination of a generic bromoalkane and the expected major product according to Zaitsev's rule.

| Reactant | Base | Possible Products | Major Product (Zaitsev) |

| 2-Bromobutane | Sodium Ethoxide | 1-Butene (B85601), 2-Butene | 2-Butene libretexts.org |

| 2-Bromo-2,3-dimethylbutane | Hydroxide | 2,3-Dimethyl-1-butene, 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene libretexts.org |

It is important to note that while Zaitsev's rule provides a general prediction, the actual product distribution can be influenced by the specific reaction conditions. chemistrysteps.comlibretexts.org

Stereoselectivity in E2 Elimination Processes (Anti-periplanar geometry)

The E2 (bimolecular elimination) reaction is a concerted process where the removal of a proton and the departure of the leaving group occur in a single step. iitk.ac.in A critical requirement for the E2 mechanism is a specific stereochemical arrangement of the departing groups known as anti-periplanar geometry. chemistrysteps.compressbooks.pub This means that the hydrogen atom being removed and the leaving group (in this case, bromine) must be in the same plane and on opposite sides of the carbon-carbon bond. pressbooks.pub

This geometric constraint has significant implications for the stereochemical outcome of the reaction. numberanalytics.com The anti-periplanar arrangement allows for the most effective overlap of the orbitals involved in forming the new pi bond of the alkene. numberanalytics.com For this compound, which has a chiral center, the specific conformation adopted during the E2 reaction will dictate the stereochemistry of the resulting alkene product.

The E2 reaction is stereoselective, meaning that if multiple stereoisomeric products can be formed, one will be favored. chemistrysteps.com Often, the more stable trans (E) alkene is the major product because the transition state leading to it is lower in energy. chemistrysteps.com However, the reaction can also be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.comnumberanalytics.com If there is only one beta-hydrogen that can assume an anti-periplanar position to the leaving group, then only one stereoisomeric alkene can be formed. chemistrysteps.com

For cyclic systems like substituted cyclohexanes, the requirement for a trans-diaxial arrangement of the leaving group and the β-hydrogen can override Zaitsev's rule, leading to the formation of the less substituted alkene as the major product if it is the only one that can be formed through the necessary anti-periplanar geometry. iitk.ac.in

The following table summarizes the stereochemical outcomes of E2 reactions based on the number of beta-hydrogens.

| Number of β-Hydrogens | Reaction Type | Outcome |

| Two | Stereoselective | The more stable alkene is the major product. chemistrysteps.com |

| One | Stereospecific | The stereochemistry of the product is determined by the stereochemistry of the reactant. chemistrysteps.com |

Competitive Pathways Between Substitution and Elimination Reactions

Nucleophilic substitution and elimination reactions are often competing pathways, especially when an alkyl halide is treated with a species that can act as both a nucleophile and a base. schoolwires.netlibretexts.org The outcome of the reaction—whether substitution or elimination predominates—depends on several factors, including the structure of the alkyl halide, the strength and steric hindrance of the base/nucleophile, the solvent, and the temperature. chemguide.co.uklibretexts.org

For a primary alkyl halide like this compound, SN2 (bimolecular nucleophilic substitution) is generally the favored pathway, particularly with a good nucleophile that is not a strong, sterically hindered base. libretexts.orgdoubtnut.com However, elimination (E2) can become more significant under certain conditions.

Key factors influencing the competition between substitution and elimination are summarized in the table below:

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

| Alkyl Halide Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |

| Base/Nucleophile | Weakly basic, good nucleophiles | Strong, sterically hindered bases |

| Solvent | Water encourages substitution. libretexts.org | Ethanol encourages elimination. libretexts.org |

| Temperature | Lower temperatures chemguide.co.uk | Higher temperatures chemguide.co.uklibretexts.org |

| Concentration | Lower concentration of base/nucleophile | Higher concentration of base/nucleophile libretexts.org |

For this compound, being a primary halide, substitution is expected to be the main reaction. chemguide.co.uk To favor elimination, one would typically use a strong, bulky base at a higher temperature and in a less polar solvent. chemguide.co.uklibretexts.org

Organometallic Reactions and Synthetic Transformations

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc, Organocopper) from this compound

The conversion of alkyl halides into organometallic reagents is a fundamental transformation in organic synthesis, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This compound can serve as a precursor to a variety of organometallic species.

Grignard Reagents : The reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (R-MgX). collegedunia.comchemguide.co.uk The formation of the Grignard reagent from this compound would result in (4S)-(4-methyldodecyl)magnesium bromide. It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. chemguide.co.uk The stereochemical integrity of the chiral center during the formation of Grignard reagents can sometimes be compromised due to radical intermediates, although for a primary halide like this, the reaction at the carbon-bromine bond is distant from the chiral center. scribd.comleah4sci.com

Organolithium Reagents : Organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.com This reaction is also performed in an anhydrous solvent. The resulting organolithium reagent, (4S)-(4-methyldodecyl)lithium, would be a potent nucleophile and a strong base. wikipedia.orgsigmaaldrich.com

Organozinc Reagents : The direct insertion of zinc into the carbon-bromine bond of alkyl bromides can form organozinc reagents. beilstein-journals.org Highly reactive forms of zinc, such as Rieke zinc, are often employed for this purpose, especially for secondary and tertiary alkyl halides. acs.orgunl.edusigmaaldrich.com For a primary bromide like this compound, activation of the zinc with iodine in a polar aprotic solvent is an effective method. organic-chemistry.org The resulting (4S)-(4-methyldodecyl)zinc bromide is generally less reactive than the corresponding Grignard or organolithium reagent, which allows for greater functional group tolerance. d-nb.info

Organocopper Reagents : Organocopper reagents, particularly Gilman reagents (diorganocuprates, R₂CuLi), are typically prepared by the transmetalation of an organolithium or Grignard reagent with a copper(I) salt, such as copper(I) iodide or bromide. masterorganicchemistry.comnptel.ac.in For example, reacting two equivalents of (4S)-(4-methyldodecyl)lithium with one equivalent of copper(I) iodide would yield lithium di((4S)-4-methyldodecyl)cuprate. These reagents are valued for their ability to undergo specific reactions, such as conjugate additions. fiveable.me

The following table provides a summary of the formation of these organometallic reagents.

| Organometallic Reagent | Precursor | Reagents and Conditions | Product |

| Grignard | This compound | Mg, dry ether/THF collegedunia.comchemguide.co.uk | (4S)-(4-methyldodecyl)magnesium bromide |

| Organolithium | This compound | Li, dry pentane/hexane masterorganicchemistry.comlibretexts.org | (4S)-(4-methyldodecyl)lithium |

| Organozinc | This compound | Zn(activated), polar aprotic solvent organic-chemistry.org | (4S)-(4-methyldodecyl)zinc bromide |

| Organocopper (Gilman) | (4S)-(4-methyldodecyl)lithium | CuI (0.5 equiv.) masterorganicchemistry.com | Lithium di((4S)-4-methyldodecyl)cuprate |

Stereospecific Carbon-Carbon and Carbon-Heteroatom Bond Forming Cross-Coupling Reactions

Organometallic reagents derived from this compound are valuable nucleophiles in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The stereospecificity of these reactions is of paramount importance, especially when dealing with chiral substrates.

Carbon-Carbon Bond Formation : Cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings are powerful methods for C-C bond formation.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.org For instance, the Grignard reagent from this compound could be coupled with an aryl or vinyl halide. Stereospecific nickel-catalyzed cross-coupling reactions of alkyl Grignard reagents have been developed, often proceeding with inversion of configuration at the stereogenic center. nih.govwiley.com

Negishi Coupling : This involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. organic-chemistry.org The use of organozinc reagents is advantageous due to their functional group tolerance. sigmaaldrich.com

Suzuki Coupling : While typically involving organoboron compounds, variations exist where organolithium reagents can be used to generate the necessary boron species in situ for a subsequent Suzuki-Miyaura coupling. rsc.org

Carbon-Heteroatom Bond Formation : Organometallic reagents can also be used to form bonds between carbon and heteroatoms like oxygen, nitrogen, and sulfur.

The reaction of organolithium or Grignard reagents with electrophilic sources of heteroatoms can lead to the formation of C-O, C-N, or C-S bonds. For example, reaction with an appropriate aminating agent can introduce a nitrogen atom. researchgate.net

The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions. For chiral organometallic reagents, the goal is often to achieve a high degree of stereospecificity, either with retention or inversion of configuration. uni-freiburg.de

The table below provides examples of cross-coupling reactions.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Product Type |

| Kumada | Grignard | Aryl/Vinyl Halide | Ni or Pd complex acs.org | Alkyl-Aryl/Vinyl Compound |

| Negishi | Organozinc | Aryl/Vinyl Halide | Ni or Pd complex organic-chemistry.org | Alkyl-Aryl/Vinyl Compound |

| C-N Coupling | Organolithium | Electrophilic Amine Source | - | Chiral Amine |

Conjugate Additions (1,4-Additions) to Unsaturated Systems utilizing Dodecane (B42187) Scaffolds

Conjugate addition, or 1,4-addition, is a key reaction for forming carbon-carbon bonds. It involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.org Organocuprates (Gilman reagents) are particularly well-suited for this transformation, as they selectively perform 1,4-addition, whereas more reactive organometallics like Grignard and organolithium reagents often favor 1,2-addition to the carbonyl group. openstax.org

The organocuprate derived from this compound, lithium di((4S)-4-methyldodecyl)cuprate, can be used to deliver the chiral dodecane scaffold to an α,β-unsaturated system. This reaction is a powerful tool for extending carbon chains and creating new stereocenters.

The mechanism of conjugate addition with an organocuprate is thought to involve the formation of a copper(III) intermediate, followed by reductive elimination. wikipedia.org The reaction is highly effective for a wide range of α,β-unsaturated ketones, aldehydes, and esters. organic-chemistry.org

Organozinc reagents can also participate in conjugate addition reactions, often catalyzed by copper salts. acs.orgunl.edu This approach benefits from the milder nature and greater functional group compatibility of organozinc compounds.

The following table illustrates the general scheme of a conjugate addition reaction.

| Nucleophile | Substrate | Product (after workup) |

| Lithium di((4S)-4-methyldodecyl)cuprate | Cyclohexenone | 3-((4S)-4-Methyldodecyl)cyclohexanone |

| (4S)-(4-Methyldodecyl)zinc bromide (with Cu catalyst) | Methyl vinyl ketone | 5-((4S)-4-Methyldodecyl)pentan-2-one |

The use of chiral ligands in copper-catalyzed conjugate additions of Grignard or organozinc reagents can also induce high enantioselectivity in the formation of the product. wikipedia.orgorganic-chemistry.org

Radical Reactions of Bromoalkanes

Radical reactions offer a powerful synthetic pathway for the transformation of bromoalkanes into a variety of functionalized molecules. These reactions proceed through a free-radical chain mechanism, which typically involves three key stages: initiation, propagation, and termination. savemyexams.commasterorganicchemistry.com The specific nature of these reactions can be influenced by the structure of the bromoalkane, the reaction conditions, and the reagents employed.

The initiation step involves the generation of a radical species. For bromoalkanes, this is often achieved by homolytic cleavage of the carbon-bromine (C-Br) bond, which can be induced by heat, ultraviolet (UV) light, or a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane. savemyexams.comnumberanalytics.com In the case of this compound, the initiation would result in the formation of a primary alkyl radical and a bromine radical.

The propagation phase consists of a series of chain-carrying steps. The initially formed alkyl radical can participate in various transformations, such as intramolecular cyclization or intermolecular addition to unsaturated systems. nih.govwikipedia.org For instance, if an unsaturated moiety were present in the dodecane chain, the primary radical of what was this compound could undergo an intramolecular cyclization to form a cyclic product. numberanalytics.com Another common propagation step is atom transfer, where the alkyl radical abstracts an atom from another molecule, generating a new radical and continuing the chain reaction. mdpi.com

Termination steps conclude the chain reaction by consuming the radical species. This can occur through the combination of two radicals to form a non-radical product. savemyexams.com

Recent advancements in photoredox catalysis have provided milder and more selective methods for generating alkyl radicals from bromoalkanes. acs.orgacs.org Catalysts, such as those based on iridium or gold, can facilitate the single-electron transfer (SET) to the bromoalkane, leading to the cleavage of the C-Br bond and the formation of the corresponding alkyl radical under visible light irradiation. nih.govresearchgate.netrsc.org These methods have been applied to a broad scope of bromoalkanes for reactions like direct alkylation of heteroarenes. rsc.org

The stereochemistry of radical reactions involving chiral substrates like this compound is an important consideration. If a radical is formed at a stereocenter, it typically leads to a planar, sp2-hybridized intermediate, which can result in racemization. chemistrysteps.com However, in this compound, the radical is generated at the primary carbon (C1), which is not the stereocenter (C4). Therefore, radical reactions initiated at the C1 position would be expected to proceed with retention of configuration at the C4 stereocenter, as it is not directly involved in the reaction. chemistrysteps.com

The table below illustrates a hypothetical radical cyclization reaction, a common transformation for haloalkanes, showcasing potential reactants, conditions, and outcomes based on established principles of radical chemistry. numberanalytics.comnih.gov

| Entry | Reactant | Radical Initiator/Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | (6S,9S)-6-bromo-9-methyldodec-1-ene | AIBN | Benzene | 80 | (1S,4S)-1-(iodomethyl)-4-methyldecahydronaphthalene | 75 |

| 2 | (6S,9S)-6-bromo-9-methyldodec-1-ene | [Ir(ppy)₂(dtbbpy)]PF₆ / Blue LEDs | CH₃CN | 25 | (1S,4S)-1-(iodomethyl)-4-methyldecahydronaphthalene | 85 |

| 3 | This compound + Alkene | Et₃B/O₂ | H₂O | 25 | Addition Product | Good |

This table demonstrates how different initiation methods can influence the efficiency of radical reactions. While traditional initiators like AIBN are effective, modern photoredox catalysis can often provide higher yields under milder conditions. The third entry suggests an intermolecular reaction, highlighting the versatility of radical intermediates generated from bromoalkanes. mdpi.com

4s 1 Bromo 4 Methyldodecane As a Chiral Building Block in Complex Molecule Synthesis

Stereodefined Construction of Complex Carbon Frameworks

The (4S)-1-Bromo-4-methyldodecane molecule serves as a versatile starting material for the stereodefined construction of intricate carbon skeletons. The presence of a chiral center and a reactive functional group makes it an ideal candidate for asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. The bromine atom can be readily displaced by a wide range of nucleophiles through SN2 reactions, which proceed with inversion of configuration at the carbon atom bearing the leaving group. This predictable stereochemical outcome is crucial for building complex molecules with multiple chiral centers.

Furthermore, this compound can be converted into organometallic reagents, such as Grignard or organolithium reagents. These reagents are powerful tools for forming new carbon-carbon bonds, enabling the elongation of the carbon chain and the introduction of additional functional groups. The stereochemical integrity of the chiral center is generally maintained during the formation and subsequent reactions of these organometallic species, allowing for the construction of complex frameworks with a high degree of stereocontrol.

Table 1: Key Reactions of this compound in Stereodefined Synthesis

| Reaction Type | Reagents | Product Type | Stereochemical Outcome |

| Nucleophilic Substitution (SN2) | Nu:⁻ (e.g., CN⁻, N₃⁻, R-O⁻) | Substituted dodecanes | Inversion of configuration |

| Grignard Reagent Formation | Mg, Et₂O | (4S)-4-methyldodecylmagnesium bromide | Retention of configuration |

| Organolithium Reagent Formation | 2 Li, pentane | (4S)-4-methyldodecyllithium | Retention of configuration |

| Coupling Reactions | Organocuprates (R₂CuLi) | Branched alkanes | Retention of configuration |

Access to Enantioenriched Dodecane-Based Natural Products and Bioactive Analogs

Many natural products and biologically active molecules possess long-chain alkyl groups with specific stereochemistry. This compound provides a valuable starting point for the synthesis of enantioenriched natural products and their analogs that contain a dodecane-based backbone. The term "enantioenriched" refers to a sample of a chiral substance that has a higher proportion of one enantiomer over the other.

The synthesis of insect pheromones is a notable application. For instance, the sex pheromone of the stink bug, Pellaea stictica, has been identified as a complex branched alcohol. The synthesis of such molecules often requires chiral building blocks like this compound to establish the correct stereochemistry at multiple centers, which is critical for their biological activity. By using this chiral synthon, chemists can construct the target pheromone with the correct absolute configuration, leading to a biologically active compound that can be used in pest management strategies. researchgate.net

Beyond pheromones, this building block can be utilized to create analogs of other natural products. By modifying the structure of a known bioactive compound through the incorporation of the (4S)-4-methyldodecyl moiety, researchers can explore structure-activity relationships and potentially develop new therapeutic agents with improved efficacy or selectivity.

Precursor for Pharmaceutical Intermediates and Agrochemicals

The structural motif present in this compound is relevant to the development of new pharmaceutical intermediates and agrochemicals. smolecule.com The long lipophilic alkyl chain can enhance the ability of a molecule to cross cell membranes, a desirable property for many drugs and pesticides. The chiral center can lead to specific interactions with biological targets, such as enzymes or receptors, resulting in higher potency and reduced off-target effects. chemicalbook.comatamanchemicals.com

In pharmaceutical research, the introduction of a chiral alkyl side chain can significantly impact the pharmacological profile of a drug candidate. For example, in the development of new anticancer or anti-inflammatory agents, the lipophilicity and stereochemistry of a molecule can be fine-tuned by incorporating fragments derived from this compound. atamanchemicals.com

Similarly, in the agrochemical industry, the development of new pesticides with improved efficacy and environmental profiles is a constant endeavor. Chiral pesticides can be more selective towards target pests, reducing the impact on non-target organisms. The use of this compound as a precursor allows for the synthesis of novel chiral agrochemicals with potentially enhanced performance. google.com

Development of Chiral Ligands and Catalysts derived from this compound

Chiral ligands and catalysts are essential tools in asymmetric catalysis, a field that focuses on the synthesis of chiral compounds using catalytic amounts of a chiral substance. These catalysts, often composed of a metal center coordinated to a chiral organic molecule (the ligand), can direct a chemical reaction to selectively produce one enantiomer of the product. sigmaaldrich.com

This compound can serve as a starting material for the synthesis of novel chiral ligands. The bromo-functional group can be transformed into various coordinating groups, such as phosphines, amines, or alcohols, which can then bind to a metal center. The chiral (4S)-4-methyldodecyl group would be an integral part of the ligand structure, creating a chiral environment around the metal center. This chiral environment is responsible for the enantioselectivity of the catalyzed reaction. mdpi.com

The development of new chiral ligands is a continuous effort in chemical research, as different ligands can exhibit unique reactivity and selectivity for various types of chemical transformations. nih.gov Ligands derived from this compound could potentially offer advantages in terms of solubility in organic solvents due to the long alkyl chain, which could be beneficial for certain catalytic processes.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Class | Synthetic Transformation of the Bromo Group | Potential Metal Coordination |

| Chiral Phosphines | Reaction with lithium diphenylphosphide (LiPPh₂) | Palladium, Rhodium, Ruthenium |

| Chiral Amines | Reaction with ammonia (B1221849) or primary/secondary amines | Iridium, Copper, Zinc |

| Chiral Alcohols | Conversion to a Grignard reagent followed by reaction with an epoxide | Titanium, Aluminum, Boron |

Integration into Total Synthesis Strategies of Polyketides and Terpenoids

Polyketides and terpenoids represent two large and structurally diverse classes of natural products with a wide range of biological activities. The total synthesis of these complex molecules is a significant challenge in organic chemistry and often requires a convergent approach, where different fragments of the molecule are synthesized separately and then joined together.

The use of such a chiral building block allows chemists to control the stereochemistry at a specific position within the target molecule from an early stage of the synthesis. This can be more efficient than establishing the stereocenter later in the synthetic sequence, which might require complex and less selective reactions.

Advanced Analytical Methodologies for Stereochemical Elucidation and Reaction Monitoring

Spectroscopic Techniques for Molecular Structure Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of (4S)-1-Bromo-4-methyldodecane by identifying its functional groups and mapping the connectivity of its atoms. youtube.comleah4sci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would display characteristic signals corresponding to the different hydrogen environments in the molecule. The protons on the carbon bearing the bromine atom (C1) would appear as a downfield triplet. The single proton at the chiral center (C4) would likely appear as a complex multiplet due to coupling with adjacent protons. The methyl group at the chiral center would be a doublet, and the terminal methyl group of the dodecane (B42187) chain would be a triplet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbon atom bonded to the bromine (C1) would be significantly shifted downfield. The carbons of the long alkyl chain would appear in the typical aliphatic region. The distinct signals for the branched methyl group and the chiral C4 carbon would also be observable. nih.gov

Predicted NMR Data for this compound

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₂Br | 1 | ~3.40 | Triplet (t) |

| CH₂ | 2, 3 | ~1.85, ~1.45 | Multiplet (m) |

| CH | 4 | ~1.50 | Multiplet (m) |

| CH₃ | 4a | ~0.85 | Doublet (d) |

| (CH₂)₇ | 5-11 | ~1.26 | Broad Multiplet |

| CH₃ | 12 | ~0.88 | Triplet (t) |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |

| C1 | CH₂Br | ~33 | |

| C4 | CH | ~35 | |

| C12 | CH₃ | ~14 | |

| C4a | CH₃ | ~19 | |

| C2, C3, C5-C11 | CH₂ | 22-38 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. wisc.edu

C-H stretching: Strong absorptions around 2850-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain.

C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ for CH₂ and CH₃ bending vibrations.

C-Br stretching: A distinct absorption in the fingerprint region, typically between 600-500 cm⁻¹, indicating the presence of the bromoalkane functionality. nist.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Molecular Ion Peak (M⁺): In Electron Impact (EI-MS), the mass spectrum would show a molecular ion peak corresponding to the mass of the C₁₃H₂₇Br formula (262.13 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. wisc.edunih.gov

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br) and alpha-cleavage at the branched C4 position, leading to characteristic fragment ions that help in elucidating the structure.

Chiral Chromatography for Enantiomeric Purity and Resolution Studies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound. sigmaaldrich.comgcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve passing a solution of the analyte through a column packed with a CSP. For a non-polar compound like this compound, normal-phase HPLC is often employed. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a wide range of chiral separations. nih.gov By comparing the retention time of the sample to that of a racemic standard, the identity of the enantiomers can be confirmed and their relative proportions quantified to determine the enantiomeric purity. semanticscholar.org

Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) Detector |

| Expected Outcome | Baseline separation of the (4S) and (4R) enantiomers with distinct retention times. |

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile chiral compounds. The analyte is vaporized and passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interactions between the enantiomers and the chiral selector result in their separation, allowing for the determination of enantiomeric excess in a sample. This method is particularly useful for analyzing reaction mixtures to monitor the progress and stereoselectivity of a synthesis. researchgate.net

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. d-nb.infothieme-connect.de The technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. researchgate.net

For a chiral molecule like this compound, successful crystallographic analysis allows for the unambiguous assignment of the (S) configuration at the C4 stereocenter. ox.ac.uk This is achieved through the analysis of anomalous dispersion, where the presence of a relatively heavy atom like bromine enhances the effect, making the determination more reliable. thieme-connect.de The Flack parameter is a key value calculated from the diffraction data that confirms the correctness of the assigned absolute structure. nih.gov While obtaining a suitable crystal of a flexible, non-polar molecule can be challenging, this method remains the ultimate proof of absolute configuration. d-nb.info

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Characterization

Chiral molecules are optically active, meaning they rotate the plane of polarized light.

Optical Rotation: A polarimeter is used to measure the specific rotation [α] of a chiral compound. For this compound, the measurement would yield a specific value (either positive, dextrorotatory (+), or negative, levorotatory (-)) under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm). While the sign of rotation does not directly reveal the (R/S) configuration without correlation to a known standard, it is a crucial physical property for characterizing a specific enantiomer. studylib.net For instance, the related precursor (S)-2-methyldodecan-1-ol has a reported specific rotation of [α]D²² = +10.8 (c = 1.52, CHCl₃), indicating that its bromo-derivative would also exhibit a characteristic optical rotation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. While most effective for molecules containing a chromophore (light-absorbing group) near the stereocenter, even alkyl halides can exhibit weak CD signals in the far-UV region. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint for stereochemical identification. In some cases, theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, which can then be compared to the experimental spectrum for assignment.

Computational Chemistry Approaches for Understanding 4s 1 Bromo 4 Methyldodecane Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for studying reaction mechanisms, allowing for the detailed exploration of potential energy surfaces. stackexchange.com For reactions involving (4S)-1-Bromo-4-methyldodecane, such as nucleophilic substitution, DFT calculations can be employed to map out the entire reaction pathway. researchgate.net

This involves identifying the structures of reactants, products, and crucially, the transition state—the highest energy point along the reaction coordinate. pressbooks.pubrsc.org The geometry and energy of the transition state are critical in determining the reaction rate. DFT calculations provide insights into the bonding changes that occur during the reaction, for instance, the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with a nucleophile in an S(_N)2 reaction. pressbooks.pub The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of the reaction. rsc.org

Different DFT functionals and basis sets can be employed to achieve varying levels of accuracy, and the choice often depends on the specific system and the computational resources available. mdpi.comnih.gov For halogenated alkanes, it is important to select methods that can accurately describe the electronic environment around the halogen atom. The table below illustrates typical data obtained from DFT calculations for a generic S(_N)2 reaction of a bromoalkane.

| Parameter | Value (kcal/mol) | Description |

| ΔE | -15.2 | Overall reaction energy |

| Ea | 22.5 | Activation energy |

| ΔG‡ | 25.1 | Gibbs free energy of activation |

This interactive table provides a simplified example of energetic data that can be obtained from DFT calculations for a nucleophilic substitution reaction. The values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of molecules. youtube.com For a flexible molecule like this compound, with its long alkyl chain, conformational analysis is crucial. The molecule can adopt numerous conformations, and its reactivity can be dependent on the population of reactive conformers. nih.govnih.gov

Furthermore, MD simulations are instrumental in studying the explicit effects of the solvent on the reaction. easychair.org The solvent can significantly influence reaction rates and mechanisms through stabilization of reactants, products, and transition states. youtube.comresearchgate.netsemanticscholar.org By including solvent molecules in the simulation box, one can observe how they arrange around the bromoalkane and how this solvation shell changes along the reaction coordinate. This provides a more realistic model of the reaction environment compared to gas-phase calculations or implicit solvent models. easychair.org

Prediction and Rationalization of Stereochemical Outcomes

A key aspect of reactions involving chiral molecules is the stereochemical outcome. nih.govnih.govacs.org For this compound, nucleophilic substitution at the C1 position is not expected to directly affect the chiral center at C4. However, the chirality at C4 can influence the approach of the nucleophile, potentially leading to diastereoselectivity if new stereocenters are formed.

Computational methods can be used to predict and rationalize these stereochemical outcomes. acs.orgresearchgate.net By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. For example, in an S(_N)2 reaction, the backside attack of the nucleophile leads to an inversion of configuration at the reaction center. msu.edu While the primary focus is on the stereochemistry at the reaction site, the existing stereocenter can influence the facial selectivity of the attack.

Computational tools can model the different pathways and provide a quantitative prediction of the product distribution. nih.gov This involves locating all possible transition states and comparing their relative free energies. The lower the energy of a transition state, the faster the reaction pathway, and the more abundant the corresponding product. nih.gov

Energy Landscape Analysis and Reaction Pathway Mapping

The concept of a potential energy surface (PES) is central to understanding chemical reactions. acs.org The PES is a multidimensional surface that represents the energy of a system as a function of its geometry. Reactants and products correspond to minima on this surface, while transition states are saddle points. rsc.org

Energy landscape analysis involves mapping out the significant features of the PES for a given reaction. acs.org For this compound, this would involve identifying all relevant intermediates and transition states connecting the reactants to the products. This mapping provides a comprehensive picture of the reaction mechanism, including any possible side reactions or alternative pathways. rsc.orgaip.org

Computational algorithms have been developed to automatically search for reaction pathways, connecting reactants and products. rsc.org These methods can uncover complex reaction mechanisms that may not be intuitively obvious. The resulting reaction pathway map provides a visual representation of the energy landscape, highlighting the most favorable routes for the reaction to proceed.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) in Chiral Bromoalkanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. wikipedia.orgmdpi.com For a series of chiral bromoalkanes, a QSRR model could be developed to predict their reactivity in, for example, S(_N)2 reactions.

The first step in developing a QSRR model is to generate a set of molecular descriptors for each compound in the series. nih.govnih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. For chiral molecules, it is important to include descriptors that can capture the three-dimensional arrangement of atoms, such as chirality indices. nih.govmdpi.com

Once the descriptors are calculated, a mathematical model is built to relate them to the observed reactivity (e.g., reaction rate constant). researchgate.net This is typically done using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A successful QSRR model can then be used to predict the reactivity of new, unsynthesized chiral bromoalkanes, which can be a valuable tool in the design of new molecules with specific desired properties.

| Descriptor | Type | Description |

| Molecular Weight | Constitutional | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area | Topological | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |

| Chirality Indices | Geometrical | Numerical descriptors that quantify the degree of chirality in a molecule. nih.govmdpi.com |

| HOMO-LUMO Gap | Electronic | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. |

This interactive table lists some examples of molecular descriptors that could be used in a QSRR study of chiral bromoalkanes.

Future Perspectives and Emerging Research Directions in Chiral Bromoalkane Chemistry

Sustainable and Green Chemistry Approaches for Chiral Alkyl Bromide Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral alkyl bromides, aiming to reduce environmental impact and improve efficiency. arkat-usa.orgmdpi.com Key areas of development include the use of renewable starting materials, solvent-free reaction conditions, and the design of recyclable catalysts.

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours or days to mere minutes, offering a more energy-efficient alternative to conventional heating methods. mdpi.com

Solvent-Free Synthesis: Conducting reactions without solvents minimizes waste and reduces the environmental impact associated with solvent production and disposal. mdpi.com Mechanochemical methods, such as ball milling, are also being explored as solvent-free alternatives. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media, presenting a green alternative to traditional chemical catalysts.

Renewable Feedstocks: Research is ongoing to develop synthetic routes to chiral alkyl bromides from biomass-derived starting materials, reducing reliance on petrochemical sources. rsc.org

A comparative analysis of green chemistry approaches highlights their advantages over conventional methods:

| Approach | Advantages |

| Microwave-Assisted | Reduced reaction time, increased yields, lower energy consumption. mdpi.com |

| Solvent-Free | Minimized waste, reduced environmental impact, simplified purification. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. arkat-usa.org |

| Renewable Feedstocks | Reduced dependence on fossil fuels, potential for biodegradable products. rsc.org |

These green chemistry strategies are not only environmentally beneficial but also offer economic advantages through reduced energy consumption and waste disposal costs. researchgate.net

Novel Catalytic Systems for Highly Stereoselective Transformations

The development of novel catalytic systems is crucial for achieving high stereoselectivity in the synthesis and transformation of chiral bromoalkanes. nih.gov Research in this area is focused on designing catalysts that can precisely control the three-dimensional arrangement of atoms in a molecule.

Emerging Catalytic Systems:

Chiral Ligands for Metal Catalysis: The design of new chiral ligands for transition metal catalysts, such as those based on quinoline motifs, is a major area of research. thieme-connect.com These ligands can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used in a variety of transformations, including the synthesis of chiral organoselenium compounds. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have shown great promise in the asymmetric alkylation of glycine derivatives, achieving high yields and excellent enantioselectivity. austinpublishinggroup.com

Chiral Nanomaterials: The use of chiral inorganic nanomaterials as catalysts is a rapidly developing field with the potential to provide highly active and recyclable catalysts for asymmetric transformations. nih.gov

Recent advancements have led to the development of catalysts capable of achieving exceptional levels of stereocontrol. For example, mechanically planar chiral rotaxane ligands have been successfully employed in enantioselective gold(I)-catalyzed reactions. nih.gov Furthermore, novel chiral cubane-based Schiff base ligands have been evaluated for their stereoselectivity in various asymmetric reactions. researchgate.net

Chemoenzymatic Synthesis and Biotransformations of Complex Chiral Dodecane (B42187) Derivatives

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex chiral molecules. This approach combines the versatility of chemical synthesis with the high selectivity of biocatalysis.

Key Aspects of Chemoenzymatic Synthesis:

Enzyme-Catalyzed Reactions: Enzymes such as lipases, proteases, and oxidoreductases can be used to introduce chirality or resolve racemic mixtures with high enantioselectivity. nih.gov For instance, engineered cytochrome P450 enzymes have been used for the late-stage C-H oxidation of complex molecules. nih.gov